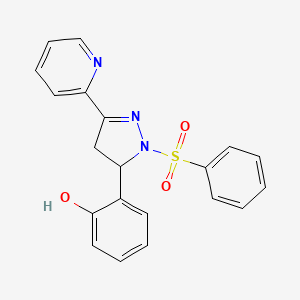
2-(1-(フェニルスルホニル)-3-(ピリジン-2-イル)-4,5-ジヒドロ-1H-ピラゾール-5-イル)フェノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(phenylsulfonyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol is a complex organic compound that features a phenylsulfonyl group, a pyridin-2-yl group, and a dihydropyrazolyl group attached to a phenol moiety
科学的研究の応用
2-(1-(phenylsulfonyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(phenylsulfonyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-keto ester or diketone under acidic or basic conditions.
Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the pyrazole ring using a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the pyridin-2-yl group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate palladium catalysts.
Final functionalization: The phenol group is introduced through a nucleophilic substitution reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(1-(phenylsulfonyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce an amine derivative.
作用機序
The mechanism of action of 2-(1-(phenylsulfonyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
- 2-(1-(phenylsulfonyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline
- 2-(1-(phenylsulfonyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)benzamide
Uniqueness
2-(1-(phenylsulfonyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol is unique due to the presence of the phenol group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and material properties compared to similar compounds.
特性
IUPAC Name |
2-[2-(benzenesulfonyl)-5-pyridin-2-yl-3,4-dihydropyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c24-20-12-5-4-10-16(20)19-14-18(17-11-6-7-13-21-17)22-23(19)27(25,26)15-8-2-1-3-9-15/h1-13,19,24H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSYFFVHRPWJPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














